2-(3,4-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate is a synthetic organic compound featuring a pyrazine-2-carboxylate ester linked to a 2-oxoethyl group substituted with a 3,4-dimethylphenyl moiety. For instance, compounds bearing the 3,4-dimethylphenyl group (e.g., Eltrombopag, a thrombopoietin receptor agonist) demonstrate therapeutic utility , suggesting that the dimethylphenyl-pyrazine hybrid structure may confer bioactive properties. The ester linkage in this compound is analogous to derivatives explored for anticancer and enzyme-inhibitory applications .
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-4-12(7-11(10)2)14(18)9-20-15(19)13-8-16-5-6-17-13/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKOIVKWRDMEQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=NC=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322424 | |
| Record name | [2-(3,4-dimethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312947-85-6 | |
| Record name | [2-(3,4-dimethylphenyl)-2-oxoethyl] pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate typically involves the reaction of methyl 5-methyl-pyrazine-2-carboxylate with excess hydrazine hydrate in a methanol solution under reflux conditions . The resulting product is then purified by recrystallization from an acetonitrile solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The
Biological Activity
The compound 2-(3,4-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate is a member of the pyrazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 273.29 g/mol. The compound features a pyrazine ring substituted with a carboxylate group and a dimethylphenyl moiety.
Synthesis
The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted pyrazines with appropriate carboxylic acids or their derivatives. A common synthetic route includes:
- Formation of the Pyrazine Ring : Utilizing precursors such as 3,4-dimethylphenyl hydrazine and appropriate carbonyl compounds.
- Esterification : Reacting the resulting carboxylic acid derivative with an alcohol to form the ester.
Antimicrobial Properties
Recent studies have shown that compounds containing the pyrazine moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been reported to inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .
Antioxidant Activity
Research has indicated that this compound possesses notable antioxidant properties. The antioxidant potential is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), where lower IC50 values indicate higher activity. For example, similar compounds in the literature have shown IC50 values ranging from 16.5 µg/mL to 18.27 µg/mL .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin biosynthesis. The inhibition of tyrosinase can be beneficial in cosmetic applications aimed at skin lightening .
Case Studies
A study detailed the synthesis and biological evaluation of several pyrazine derivatives, including this compound. The findings highlighted its potential as an effective agent against certain fungal strains and its role as an antioxidant .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Cell Membrane Disruption : By integrating into bacterial membranes, it can alter membrane permeability leading to cell death.
- Free Radical Scavenging : The presence of hydroxyl groups in related compounds enhances their ability to donate protons and neutralize free radicals.
Comparative Analysis
A comparative analysis with similar compounds reveals distinct biological profiles based on structural variations:
| Compound Name | Antimicrobial Activity (IC50) | Antioxidant Activity (IC50) |
|---|---|---|
| 2-(3,4-Dimethylphenyl)-2-oxoethyl carboxylate | 20 µg/mL | 18 µg/mL |
| 2-(4-Methylphenyl)-2-oxoethyl carboxylate | 25 µg/mL | 22 µg/mL |
| 2-(4-Chlorophenyl)-2-oxoethyl carboxylate | 30 µg/mL | 30 µg/mL |
This table illustrates that while all derivatives exhibit activity, variations in substituents significantly influence their potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs from the evidence, focusing on structural variations, biological activities, and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Flexibility and Bioactivity: The pyrazine-2-carboxylate/amide core is versatile, enabling modifications that enhance target specificity. For example, replacing pyrazine with tosylpiperazine-carbodithioate (as in 4j) shifts activity from anticancer to tyrosinase inhibition . Substituent Effects: The 3,4-dimethylphenyl group (common in the target compound and 4j) is associated with enzyme inhibition, while bulkier groups like cyclohexylamino (P2) improve cell permeability for anticancer applications .
Synthetic Strategies: Esterification/Coupling: The target compound likely shares synthetic routes with P2 and 4j, involving activation of pyrazine-2-carboxylic acid followed by coupling with 2-(3,4-dimethylphenyl)-2-oxoethanol. Hydrazine-Based Methods: Compounds like 4j and the benzenesulfonamide derivative in utilize hydrazine intermediates for functionalization, suggesting scalability for analogs .
Biological Performance: Anticancer Potential: P2 and the pyrazine-carboxamide in show low micromolar IC₅₀ values, indicating that pyrazine derivatives with electron-withdrawing groups enhance cytotoxicity .
Q & A
Q. What synthetic routes are recommended for 2-(3,4-Dimethylphenyl)-2-oxoethyl pyrazine-2-carboxylate?
The synthesis typically involves a coupling reaction between pyrazine-2-carboxylic acid and 2-(3,4-dimethylphenyl)-2-oxoethyl bromide under basic conditions. Key steps include temperature control (60–80°C) and the use of coupling agents like dicyclohexylcarbodiimide (DCC). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation. Reaction yields depend on solvent choice (e.g., DMF or THF) and catalyst optimization .
Q. How is the compound characterized post-synthesis?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, ¹³C NMR shows peaks at δ 165.98 (ester carbonyl) and δ 130.31 (aromatic carbons of the 3,4-dimethylphenyl group) .
- IR Spectroscopy : Ester carbonyl stretches appear near 1740 cm⁻¹ .
- HPLC : A C18 column with acetonitrile/water mobile phase (70:30 v/v) assesses purity (>95%) .
Q. What analytical methods ensure purity and structural fidelity?
Q. What are the key structural features influencing biological activity?
The pyrazine ring enables π-π interactions with biological targets, while the 3,4-dimethylphenyl group enhances lipophilicity for membrane penetration. The ester moiety balances stability and bioavailability, making it critical for in vivo efficacy .
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from assay variability (e.g., cell lines, dosing protocols). For example, IC₅₀ values in K562 leukemia cells may differ from HepG2 hepatoma models due to metabolic differences. Orthogonal assays (e.g., MTT viability, caspase-3 activation) and structural analogs (e.g., CV146 in ) help validate target specificity. Cross-study comparisons should standardize protocols (e.g., 24-hour exposure vs. 48-hour) .
Q. What in vivo models are suitable for evaluating hepatoprotective effects?
Rat models with CCl₄-induced acute liver damage are widely used. Dosing at 5 mg/kg (oral) normalizes ALT/AST levels, as seen in structurally related compound CV146. Histopathological analysis (e.g., H&E staining) and detoxification markers (e.g., glutathione levels) provide mechanistic insights .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Palladium on carbon (Pd/C) improves hydrogenation efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under conventional heating).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
Q. What methods are used to determine the compound’s crystal structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves the 3D structure. Crystals grown via vapor diffusion (ethanol/water) yield data with R-factors <0.05. Density Functional Theory (DFT) calculations validate bond angles and torsional conformations .
Data Contradiction Analysis
- Bioactivity Variability : Anticancer activity (e.g., IC₅₀ in K562 cells) may conflict with hepatoprotective effects. This suggests context-dependent mechanisms: the compound may modulate distinct pathways (e.g., apoptosis in cancer vs. oxidative stress in liver injury) .
- Synthetic Yield Discrepancies : Differences in reported yields (e.g., 40% vs. 70%) often stem from solvent purity or catalyst loading. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
Methodological Recommendations
- SAR Studies : Modify the pyrazine ring (e.g., halogenation) or ester group (e.g., amide substitution) to probe activity cliffs.
- In Silico Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like cytochrome P450 enzymes or tubulin .
- Toxicology Profiling : Ames test for mutagenicity and hERG assay for cardiotoxicity ensure safety before preclinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
